molecular formula C4H8ClN B1459557 3-Methylideneazetidine hydrochloride CAS No. 1443624-17-6

3-Methylideneazetidine hydrochloride

Cat. No.: B1459557
CAS No.: 1443624-17-6
M. Wt: 105.56 g/mol
InChI Key: DDVAJSZJOLXGDP-UHFFFAOYSA-N
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Description

3-Methylideneazetidine hydrochloride is a chemical compound with the molecular formula C4H8ClN. It is a four-membered heterocyclic compound containing a nitrogen atom and a methylene group. This compound is known for its unique structure and reactivity, making it a valuable subject of study in organic chemistry and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylideneazetidine hydrochloride typically involves the preparation of azetidine derivatives through ring-opening polymerization mechanisms. One common method includes the use of aziridines and azetidines as building blocks, which undergo polymerization under specific conditions to form the desired compound . The reaction conditions often involve the use of cationic or anionic initiators to control the polymerization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale polymerization techniques, utilizing advanced reactors and controlled environments to ensure the purity and yield of the compound. The process may also include purification steps such as crystallization and distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methylideneazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Methylideneazetidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylideneazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its four-membered ring structure with a methylene group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Methylideneazetidine hydrochloride is a compound that belongs to the azetidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Overview of Azetidine Compounds

Azetidines are cyclic amines that have been found to exhibit a wide range of biological activities, including antibacterial, antitumor, and neuroprotective effects. The unique structural features of azetidines allow for various modifications that enhance their biological efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield. Recent studies have demonstrated that densely functionalized azetidine motifs can be synthesized through regioselective reactions, leading to compounds with significant biological activity .

Antibacterial Activity

Research indicates that azetidine derivatives, including this compound, possess notable antibacterial properties. These compounds have shown effectiveness against a variety of bacterial strains, potentially making them candidates for developing new antibiotics .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of azetidine derivatives in models associated with neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. For instance, certain azetidine compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. Some derivatives demonstrated AChE inhibition comparable to established drugs like rivastigmine .

Case Studies

  • Neuroprotective Activity : In a study examining the effects of various azetidine derivatives on neurodegeneration models, this compound was found to significantly reduce oxidative stress markers and improve neuronal survival rates in glutamate-induced neurotoxicity assays. This suggests its potential role in treating neurodegenerative disorders .
  • Antimicrobial Efficacy : Another case study explored the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, inhibiting bacterial growth at low concentrations, which could lead to its development as a novel antibacterial agent .

Table: Summary of Biological Activities

Activity Effectiveness Reference
AntibacterialEffective against multiple strains
AChE InhibitionComparable to rivastigmine
NeuroprotectionReduces oxidative stress
Cytotoxicity RegulationAttenuates MPP+-induced toxicity

Properties

IUPAC Name

3-methylideneazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-4-2-5-3-4;/h5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVAJSZJOLXGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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